molecular formula C26H28N4O2S B12477191 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B12477191
M. Wt: 460.6 g/mol
InChI Key: OJJLQXRPDIBWKG-UHFFFAOYSA-N
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Description

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(NAPHTHALENE-1-CARBONYL)THIOUREA is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(NAPHTHALENE-1-CARBONYL)THIOUREA typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with butanoyl chloride to form 4-(4-butanoylpiperazin-1-yl)phenyl.

    Coupling with Naphthalene Derivative: The next step involves the coupling of the piperazine derivative with a naphthalene-1-carbonyl chloride under basic conditions to form the intermediate product.

    Introduction of the Thiourea Group: Finally, the intermediate product is reacted with thiourea under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(NAPHTHALENE-1-CARBONYL)THIOUREA exerts its effects is likely related to its ability to interact with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate into DNA or interact with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(NAPHTHALENE-1-CARBONYL)THIOUREA is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperazine ring, naphthalene moiety, and thiourea group creates a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H28N4O2S/c1-2-6-24(31)30-17-15-29(16-18-30)21-13-11-20(12-14-21)27-26(33)28-25(32)23-10-5-8-19-7-3-4-9-22(19)23/h3-5,7-14H,2,6,15-18H2,1H3,(H2,27,28,32,33)

InChI Key

OJJLQXRPDIBWKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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